molecular formula C8H5BrClF3O B1379787 2-Bromo-6-(trifluoromethoxy)benzyl chloride CAS No. 1393442-62-0

2-Bromo-6-(trifluoromethoxy)benzyl chloride

Cat. No. B1379787
M. Wt: 289.47 g/mol
InChI Key: XKDXZKYLWFHYFX-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)benzyl chloride is a chemical compound with the following properties:



  • CAS Number : 1393442-62-0

  • Molecular Weight : 289.48 g/mol

  • MDL Number : MFCD22383781

  • Purity : 98%

  • Storage Temperature : Refrigerated

  • Country of Origin : China



Synthesis Analysis

Unfortunately, specific synthesis details and methods for this compound are not currently available. Further research would be necessary to uncover its synthetic pathways.



Molecular Structure Analysis

The molecular formula of 2-Bromo-6-(trifluoromethoxy)benzyl chloride is C~7~H~4~BrClF~3~O~2~ . It features a benzyl chloride moiety with bromine and trifluoromethoxy substituents.



Chemical Reactions Analysis

The compound’s reactivity and chemical reactions are context-dependent. It may participate in substitution reactions, nucleophilic additions, or other transformations. However, specific reactions would require experimental investigation.



Physical And Chemical Properties Analysis


  • Appearance : Not specified

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Density : Not specified

  • Solubility : Not specified


Scientific Research Applications

  • Chemical Synthesis

    • 2-Bromo-6-(trifluoromethoxy)benzyl chloride is an important raw material and intermediate used in organic synthesis .
    • It is used in the synthesis of various pharmaceuticals, agrochemicals, and dyestuff .
  • Life Science Research

    • The trifluoromethoxy group, which is a part of the 2-Bromo-6-(trifluoromethoxy)benzyl chloride molecule, is finding increased utility as a substituent in bioactives .
    • This group is still perhaps the least well understood fluorine substituent in currency .
  • Pharmaceuticals

    • This compound is used in the synthesis of various pharmaceuticals .
    • For example, it can be used in the synthesis of FDA-approved drugs that contain the trifluoromethyl group .
  • Agrochemicals

    • 2-Bromo-6-(trifluoromethoxy)benzyl chloride is also used in the synthesis of various agrochemicals .
  • Dyestuff

    • This compound is used in the synthesis of various dyestuffs .
  • Material Science
    • The trifluoromethoxy group in 2-Bromo-6-(trifluoromethoxy)benzyl chloride is finding increased utility in material science .

Safety And Hazards

As no safety data is currently available, caution should be exercised when handling this compound. Always follow proper laboratory safety protocols and consult relevant safety documentation.


Future Directions

Future research could focus on:



  • Synthetic Routes : Investigating efficient synthetic methods.

  • Biological Activity : Exploring potential applications or biological effects.

  • Structural Elucidation : Determining the crystal structure for a more detailed understanding.


Please note that the availability of this compound may vary, and further scientific investigation is essential to unlock its full potential. For more information, you can refer to the source1.


properties

IUPAC Name

1-bromo-2-(chloromethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-1-3-7(5(6)4-10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDXZKYLWFHYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethoxy)benzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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